4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide
Description
4-Methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide (CAS: 2442597-65-9) is a heterocyclic compound featuring a benzamide moiety substituted with a methoxy group at the para position, linked to a 1,2,4-thiadiazole ring in a partially reduced (2,3-dihydro) state with a ketone group at position 2.
Properties
IUPAC Name |
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-16-7-4-2-6(3-5-7)8(14)11-10-12-9(15)13-17-10/h2-5H,1H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDIJTSSYTZTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives. On the other side, hydrazides are reacted with ammonium thiocyanate and strong acid to form substituted thiadiazole compounds .
Industrial Production Methods
Industrial production methods for 1,2,4-thiadiazole derivatives often involve the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds. These methods include condensation reactions and cycloaddition with dipolarophiles .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted benzamides .
Scientific Research Applications
4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and the type of organism or cell being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogs
Research Findings and Implications
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound (electron-donating) may enhance solubility compared to chloro-substituted analogs (e.g., 3-chloro or 4-chloro derivatives). However, chloro groups could improve binding affinity in hydrophobic enzyme pockets .
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